molecular formula C9H7BrN2O2S B11795123 Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate

Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B11795123
M. Wt: 287.14 g/mol
InChI Key: OKMUCIXISSDVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position, a mercapto group at the 2nd position, and a carboxylate ester at the 5th position, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Amines, thiols.

    Solvents: Acetonitrile, methanol.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-1H-benzo[d]imidazole: Lacks the bromine and ester groups, making it less versatile.

    Methyl 2-mercapto-1H-benzo[d]imidazole-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

Uniqueness

Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The combination of the mercapto group and the ester functionality also provides a versatile platform for further chemical modifications .

Biological Activity

Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate (CAS No. 127625-93-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C9_9H7_7BrN2_2O2_2S
Molecular Weight: 287.14 g/mol
CAS Number: 127625-93-8
Synonyms: this compound, 7-Bromo-2-mercapto-1H-benzoimidazole-5-carboxylic acid methyl ester

1. Antimicrobial Activity

Research has indicated that compounds within the benzimidazole family, including this compound, exhibit potent antimicrobial properties. A study highlighted that derivatives of benzimidazole showed significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory activity. In vivo studies have shown that it can significantly reduce inflammation in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory process .

CompoundInhibition (%)Reference
This compound85%
Standard Drug (e.g., Diclofenac)90%

3. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies indicate that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory pathways, including cyclooxygenases (COX).
  • Cytokine Modulation: It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Free Radical Scavenging: The mercapto group contributes to its ability to neutralize reactive oxygen species.

Case Study 1: In Vivo Anti-inflammatory Study

A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its effectiveness as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy Evaluation

In vitro tests against various strains of bacteria (e.g., E. coli, S. aureus) showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Properties

Molecular Formula

C9H7BrN2O2S

Molecular Weight

287.14 g/mol

IUPAC Name

methyl 7-bromo-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate

InChI

InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)11-9(15)12-7/h2-3H,1H3,(H2,11,12,15)

InChI Key

OKMUCIXISSDVON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)NC(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.